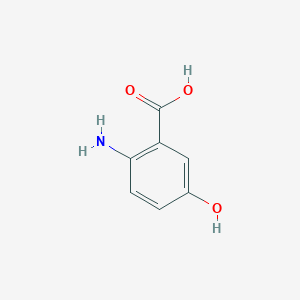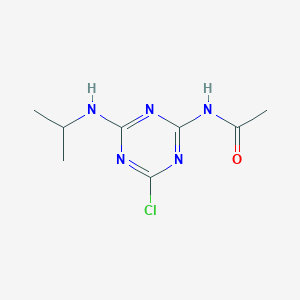
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime
Übersicht
Beschreibung
“(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” is a chemical compound with the molecular formula C12H14F2N2O . It is also known by other names such as “(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine” and "(Z)-4-(2,4-Difluorobenzoyl)piperidine Oxime" . This compound is an intermediate in the preparation of risperidone .
Synthesis Analysis
The synthesis of “(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” derivatives involves the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides . The synthesized compounds were characterized by elemental analyses, FT-IR, 1H NMR, and LCMS spectral studies .
Molecular Structure Analysis
The molecular structure of “(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” can be represented by the following InChI and SMILES notations :
Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” include :
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime and its derivatives have demonstrated notable antimicrobial properties. A study by Mallesha and Mohana (2014) synthesized various derivatives of this compound, finding that some exhibited significant antibacterial and antifungal activities, particularly against pathogenic strains. This suggests potential for developing new antimicrobial agents using this chemical structure (Mallesha & Mohana, 2014).
Structural and Computational Analysis
Structural and computational studies of the compound have been conducted to understand its properties better. Karthik et al. (2021) performed an extensive analysis, including X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations. These studies provide insights into the molecular characteristics and stability of the compound, which are crucial for potential applications in material science or drug design (Karthik et al., 2021).
Synthesis and Optimization
Research has also focused on the synthesis process of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime. For instance, Rui (2010) explored methods for preparing this compound, achieving a reasonable overall yield and providing a foundation for further research and potential industrial applications (Rui, 2010).
Neuroprotective Potential
A study by Zhong et al. (2020) investigated aryloxyethylamine derivatives, including molecules structurally related to (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime, for their neuroprotective effects. Some derivatives exhibited promising neuroprotective activities, which could be explored further for therapeutic applications in neurodegenerative diseases (Zhong et al., 2020).
Antitubercular Activities
Compounds structurally related to (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime have shown potential in treating tuberculosis. Bisht et al. (2010) synthesized a series of compounds and found them effective against Mycobacterium tuberculosis, suggesting a potential role in developing new antitubercular agents (Bisht et al., 2010).
Safety And Hazards
Safety and hazards information for “(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime” suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Eigenschaften
IUPAC Name |
(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWROFRHWHKFE-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C(=N/O)/C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434652 | |
| Record name | AG-G-68616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime | |
CAS RN |
691007-05-3 | |
| Record name | AG-G-68616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-(2,4-Difluorophenyl)piperidyn-4-yl)methanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



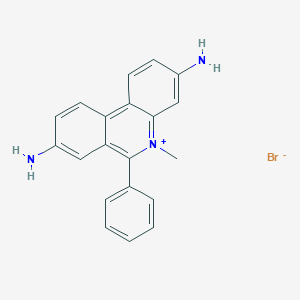
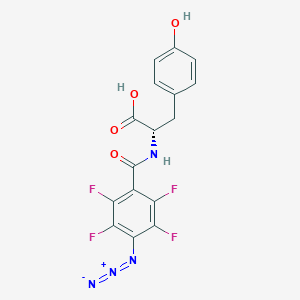
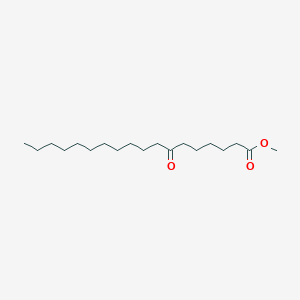



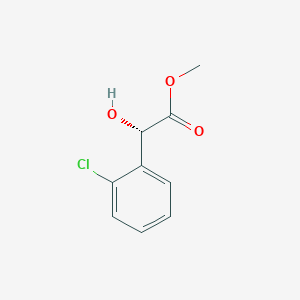



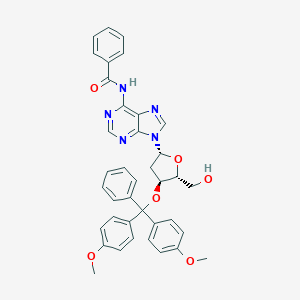
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
